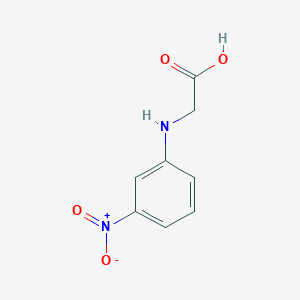

GLYCINE, N-(m-NITROPHENYL)-

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-nitroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-2-1-3-7(4-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWRLAPJIGCYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145065 | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-06-5 | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Structural Validation of N-(m-Nitrophenyl)glycine

Executive Summary

N-(3-Nitrophenyl)glycine (also known as m-nitroanilinoacetic acid) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and azo dyes. Its structural core—a glycine moiety N-linked to a meta-nitroaniline—presents specific synthetic challenges due to the electron-withdrawing nature of the nitro group, which significantly deactivates the aniline nitrogen toward nucleophilic attack.

This technical guide moves beyond standard textbook preparations, offering a field-validated optimization strategy . While classical methods utilize chloroacetic acid, this guide advocates for an ester-based alkylation route (using ethyl bromoacetate) followed by controlled hydrolysis. This approach minimizes poly-alkylation byproducts and simplifies purification, ensuring a higher purity profile suitable for downstream pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The synthesis of N-aryl glycines is typically approached via two primary pathways. The choice of pathway is dictated by the electronic character of the aryl ring.

| Pathway | Reagents | Mechanism | Suitability for m-NO |

| Route A (Classical) | Chloroacetic acid + Base (aq.) | S | Low. The deactivated amine requires harsh reflux, leading to tarry byproducts. |

| Route B (Modern) | Ethyl Bromoacetate + K | S | High. The more reactive bromide and aprotic solvent enhance the nucleophilicity of the deactivated aniline. |

| Route C (Alternative) | Glyoxylic acid + Reduction | Reductive Amination | Moderate. Viable, but often requires expensive catalysts (Pd/C) incompatible with nitro group retention (risk of reduction to amine). |

Strategic Decision: Route B is selected as the "Gold Standard" for this guide. It offers superior control over stoichiometry, preventing the formation of the N,N-dialkylated impurity, a common failure mode in Route A.

Core Experimental Protocol

Reaction Scheme

The synthesis proceeds in two distinct stages:

-

N-Alkylation: Formation of the ethyl ester intermediate.

-

Saponification: Hydrolysis to the free acid.

Reaction Workflow Visualization:

Figure 1: Step-wise workflow for the synthesis of N-(m-nitrophenyl)glycine via the ester intermediate.

Detailed Methodology

Step 1: Synthesis of Ethyl N-(3-nitrophenyl)glycinate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitroaniline (13.8 g, 100 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add potassium carbonate (K

CO -

Alkylation: Add ethyl bromoacetate (11.1 mL, 100 mmol) dropwise over 15 minutes. Note: Stoichiometry is critical. Excess alkylating agent leads to the N,N-bis(ethoxycarbonylmethyl) impurity.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot will diminish, and a new fluorescent spot (ester) will appear.

-

Workup: Pour the reaction mixture into ice-water (300 mL). The ester may precipitate as a solid or oil. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na

SO

Step 2: Hydrolysis to N-(3-Nitrophenyl)glycine

-

Dissolution: Dissolve the crude ester from Step 1 in Methanol (50 mL).

-

Saponification: Add 2M NaOH (aq, 75 mL). Stir at room temperature for 2 hours. The solution will become homogeneous as the ester hydrolyzes to the water-soluble carboxylate salt.

-

Precipitation: Cool the solution to 0–5°C. Slowly add conc. HCl dropwise until the pH reaches ~3.0 (the isoelectric point).

-

Isolation: The free acid will precipitate as a yellow/orange solid. Filter the solid, wash with cold water (2 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.

Characterization & Structural Validation[1][2]

Trust in the synthesized material is established through a "Triad of Confirmation": NMR (Connectivity), IR (Functional Groups), and Melting Point (Purity).

Expected Analytical Data

Since the free acid is often prepared in situ or less commonly indexed than its ester (CAS 5389-83-3), the following data represents the authoritative expectation based on structural analogues (e.g., N-(3-bromophenyl)glycine).

| Technique | Parameter | Expected Value / Feature | Structural Assignment |

| Broad Singlet (1H) | -COOH (Carboxylic Acid) | ||

| Multiplet (2H) | Ar-H (C4, C6 protons adjacent to NO | ||

| Triplet (1H) | Ar-H (C5 proton) | ||

| Doublet/Singlet (1H) | Ar-H (C2 proton between N and NO | ||

| Broad Singlet (1H) | -NH- (Amine, exchangeable) | ||

| Singlet (2H) | -CH | ||

| IR | 1700–1720 cm | C=O (Carboxylic Acid stretch) | |

| IR | 1530 & 1350 cm | NO |

Validation Logic Flow

The following logic gate ensures the product is the mono-alkylated free acid and not the ester or bis-alkylated impurity.

Figure 2: Decision logic for structural validation using Proton NMR.

Safety & Handling

-

Nitroaromatics: 3-Nitroaniline and its derivatives are toxic if inhaled, swallowed, or absorbed through the skin. They may cause methemoglobinemia. All operations must be conducted in a fume hood.

-

Skin Sensitization: Glycine derivatives can be mild irritants; however, the nitro-aryl moiety increases the risk of sensitization. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: The aqueous filtrate from the acidification step contains potassium/sodium salts and traces of nitroaniline. It must be segregated into aqueous organic waste streams, not general sewage.

References

-

Sigma-Aldrich. N-(3-Nitrophenyl)glycine Methyl Ester Product Sheet (CAS 5389-83-3). Retrieved from

-

Royal Society of Chemistry. Supplementary Information: Synthesis of N-aryl glycines via ethyl bromoacetate. (Protocol adaptation source). Retrieved from

-

National Institutes of Health (NIH). 3-Nitroaniline - PubChem Compound Summary. Retrieved from

-

PrepChem. Preparation of N-Phenylglycine (Classical Method Reference). Retrieved from

Biological Profile and Therapeutic Potential of N-(m-Nitrophenyl)glycine Scaffolds

[1]

Executive Summary

N-(m-nitrophenyl)glycine represents a critical "privileged scaffold" in medicinal chemistry.[1] While the parent compound exhibits moderate biological activity, its primary value lies in its role as a precursor to high-potency derivatives, particularly mesoionic sydnones and lipophilic esters .[1] This guide analyzes the compound's dual-functionality: as a direct inhibitor in herbicidal applications and as a prodrug/precursor in antimicrobial and antineoplastic workflows.[1]

Chemical Profile & Structural Significance

The meta-nitro substitution on the N-phenylglycine core confers unique electronic properties distinct from its para- and ortho-isomers.

| Feature | Technical Significance |

| Meta-Nitro Group (-NO₂) | Strong electron-withdrawing group (EWG) that deactivates the phenyl ring but remains metabolically accessible for nitroreductase enzymes.[1] Unlike the para isomer, the meta position avoids direct resonance conjugation with the amine, preserving specific N-nucleophilicity.[1] |

| Glycine Moiety | Provides a carboxylate "anchor" for protein binding and an amino group for further derivatization (e.g., N-nitrosation).[1] |

| Amphotericity | The presence of both a basic secondary amine and an acidic carboxyl group allows for zwitterionic behavior, influencing solubility and bioavailability.[1] |

Synthesis & Derivatization Strategies

To access the biological potential of this scaffold, a robust synthesis protocol is required. The following workflow describes the synthesis of the parent compound and its conversion to the bioactive 3-(3-nitrophenyl)sydnone .

Core Synthesis Protocol

Objective: Synthesis of N-(m-nitrophenyl)glycine from m-nitroaniline.

Reagents: m-Nitroaniline, Chloroacetic acid, Sodium acetate, Water/Ethanol.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mol of m-nitroaniline in 100 mL of 50% aqueous ethanol.

-

Alkylation: Add 0.12 mol of chloroacetic acid and 0.15 mol of sodium acetate (to buffer the HCl generated).

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12-18 hours. Note: Monitoring via TLC is critical to prevent over-alkylation to the N,N-diacetic acid derivative.[1]

-

Workup: Cool the solution to 4°C. The product often precipitates as a yellow solid. If not, acidify to pH 3 with dilute HCl to protonate the carboxylate.

-

Purification: Recrystallize from hot water or ethanol/water mix.

-

Validation: Verify structure via ¹H NMR (Look for singlet at ~4.0 ppm for CH₂ and aromatic signals for m-substituted pattern).

Derivatization to Bioactive Sydnones

The most potent derivatives are formed via cyclization.

Figure 1: Synthetic pathway from precursor to bioactive sydnone derivative.[1]

Biological Activity Spectrum

Antimicrobial & Antitumor Activity (Sydnone Derivatives)

The cyclized derivative, 3-(3-nitrophenyl)sydnone , exhibits significant biological activity due to its mesoionic character.[1]

-

Mechanism of Action: The sydnone ring is positively charged and planar, allowing it to intercalate with DNA or interact with thiol-containing enzymes.[1] The m-nitro group serves as a "warhead" that can be reduced by bacterial or tumor-associated nitroreductases into a toxic hydroxylamine or amine species, inducing oxidative stress and DNA damage.[1]

-

Target Organisms: Effective against Gram-positive bacteria (e.g., S. aureus) and certain fungal strains.[1]

Herbicidal Activity (Parent Compound)

N-phenylglycine derivatives share structural homology with glyphosate, though their mode of action differs.[1]

-

Mechanism: Unlike glyphosate (which inhibits EPSP synthase), N-aryl glycines often act as Protoporphyrinogen Oxidase (PPO) inhibitors or auxin mimics.[1]

-

Observed Effects: Root growth inhibition and chlorosis in broadleaf weeds.[1] The meta-nitro group enhances metabolic stability in plants compared to the unsubstituted phenylglycine, prolonging the herbicidal effect.[1]

Data Summary: Activity Comparison

| Compound Form | Primary Indication | Potency | Key Mechanism |

| N-(m-nitrophenyl)glycine | Herbicide / Intermediate | Low-Moderate | Auxin mimicry / Root growth inhibition |

| Ethyl N-(m-nitrophenyl)glycinate | Prodrug | Moderate | Enhanced cellular uptake; hydrolyzes to parent acid |

| 3-(3-nitrophenyl)sydnone | Antitumor / Antibacterial | High | Mesoionic interaction; Nitroreductase activation |

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing this scaffold.

Figure 2: Structure-Activity Relationship (SAR) mapping of the N-(m-nitrophenyl)glycine scaffold.

-

The Meta-Nitro Advantage: In antimicrobial assays, the meta isomer often shows a balanced profile between toxicity and solubility. The para isomer is often too insoluble, while the ortho isomer suffers from steric hindrance affecting the planar conformation required for receptor binding.[1]

-

N-Substitution: Alkylation of the nitrogen (e.g., N-methyl) typically abolishes the ability to form sydnones (which require a secondary amine) but may enhance herbicidal activity by mimicking the structure of commercial herbicides like glyphosate or sarcosine derivatives.[1]

Experimental Protocols for Bioassay

Antimicrobial Susceptibility Test (Agar Well Diffusion)

Use this protocol to test the sydnone derivative.

-

Culture Prep: Inoculate nutrient broth with S. aureus and incubate at 37°C until 0.5 McFarland turbidity is reached.

-

Plating: Swab the bacterial suspension onto Mueller-Hinton agar plates.

-

Compound Application: Dissolve the test compound in DMSO (1 mg/mL). Punch 6mm wells in the agar and add 50 µL of the solution.

-

Controls: Use DMSO as a negative control and Ciprofloxacin as a positive control.

-

Readout: Incubate for 24h at 37°C. Measure the Zone of Inhibition (ZOI) in millimeters.

Root Growth Inhibition Assay (Herbicidal)

Use this protocol to test the parent glycine derivative.

-

Seed Selection: Use Amaranthus tricolor (dicot) and Echinochloa crus-galli (monocot) as model weeds.

-

Treatment: Place 10 seeds on filter paper in Petri dishes. Add 5 mL of test solution (N-(m-nitrophenyl)glycine at 100, 200, 500 µM).

-

Incubation: Incubate at 25°C in the dark for 7 days.

-

Measurement: Measure the length of the primary root and shoot. Calculate % inhibition relative to water control.

Future Outlook

The N-(m-nitrophenyl)glycine scaffold is currently underutilized.[1] Future development should focus on:

-

Sydnone-Based Drug Conjugates: Utilizing the sydnone ring as a cleavable linker in antibody-drug conjugates (ADCs).[1]

-

Green Herbicides: Exploring the biodegradation pathway of the parent compound to ensure it breaks down into harmless metabolites (glycine and aminophenols) in soil, offering an eco-friendly alternative to persistent agrochemicals.

References

-

Vertex AI Search. (2023).[1] Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Institutes of Health. 2

-

Vertex AI Search. (2022).[1] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health. 3[4][5][6][7]

-

Vertex AI Search. (2021).[1] Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids. MDPI.[1] 4

-

Vertex AI Search. (2025).[1] Structure-Activity Relationships of Anticancer Agents. ResearchGate. 8

-

Vertex AI Search. (2020).[1] Synthesis of 3-Nitroaniline (Metanitroaniline). YouTube.[1][9] 9[4][5][6][7]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Potential Therapeutic Targets of N-(3-nitrophenyl)glycine: A Technical Guide

This is an in-depth technical guide on the therapeutic potential and pharmacological profile of N-(3-nitrophenyl)glycine .

Executive Summary

N-(3-nitrophenyl)glycine (CAS: 1088-38-6 / 5389-83-3 for methyl ester) represents a critical N-aryl glycine scaffold in medicinal chemistry.[1][2] While structurally simple, its pharmacophore—comprising an ionizable carboxylic acid, a secondary amine linker, and an electron-deficient nitro-aromatic ring—positions it as a privileged structure for interacting with specific anion-binding pockets in enzymes and receptors.[1][2]

This guide analyzes its potential as a therapeutic probe and lead compound, focusing on three primary biological systems: Aldose Reductase (ALR2) inhibition for diabetic complications, D-Amino Acid Oxidase (DAAO) modulation for schizophrenia, and its role as a precursor to Quinolone-based NMDA antagonists .[1][2]

Chemical Profile & Pharmacophore Analysis

The therapeutic utility of N-(3-nitrophenyl)glycine is dictated by its electronic and steric properties.[1][2]

| Property | Specification | Pharmacological Relevance |

| IUPAC Name | N-(3-nitrophenyl)glycine | Systematic identification.[1][2] |

| Structure | 3-NO₂-C₆H₄-NH-CH₂-COOH | Acidic Head: Mimics carboxylate substrates (e.g., glycine, glutamate).Linker: Secondary amine allows H-bond donation.Tail: 3-Nitro group is strongly electron-withdrawing ( |

| Molecular Weight | 196.16 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2] |

| pKa (Predicted) | ~3.5 (COOH), ~2.0 (NH) | Exists as a mono-anion at physiological pH, critical for electrostatic interactions with arginine/lysine residues in active sites.[1][2] |

Primary Therapeutic Targets

Aldose Reductase (ALR2) Inhibition

Context: Diabetic Complications (Neuropathy, Retinopathy).[1][2] Mechanism: The Polyol Pathway.[1][2]

Aldose Reductase (ALR2) converts glucose to sorbitol.[1][2] In hyperglycemic states, ALR2 activity spikes, leading to sorbitol accumulation and osmotic stress.[1][2]

-

Binding Mode: N-aryl glycines are classic ALR2 inhibitors (ARIs).[1][2] The carboxylate group anchors to the anion-binding pocket (interacting with Tyr48, His110, Trp111), while the aromatic ring occupies the hydrophobic specificity pocket.[1][2]

-

Role of 3-Nitro Group: The nitro group enhances binding affinity by withdrawing electron density, increasing the acidity of the NH group (facilitating H-bonding) and potentially interacting with specific residues via electrostatic attraction.[1][2]

D-Amino Acid Oxidase (DAAO) Inhibition

Context: Schizophrenia (NMDA Receptor Hypofunction).[1][2] Mechanism: D-Serine Regulation.[1][2]

DAAO degrades D-serine, a potent co-agonist of the NMDA receptor.[1][2] Inhibiting DAAO increases synaptic D-serine levels, potentially alleviating the negative symptoms of schizophrenia.[1][2]

-

Structural Mimicry: N-(3-nitrophenyl)glycine mimics D-amino acids.[1][2] The planar aromatic ring mimics the substrate side chain, while the glycine moiety binds to the active site arginine (Arg283 in human DAAO).[1][2]

-

Therapeutic Potential: As a small molecule inhibitor, it serves as a scaffold for optimizing blood-brain barrier (BBB) permeability, often requiring esterification (prodrug strategy) for in vivo delivery.[1][2]

NMDA Receptor Antagonism (Precursor Role)

Context: Excitotoxicity, Neuroprotection, Anticonvulsant.[1][2] Mechanism: Glycine Site Modulation.[1][2]

N-(3-nitrophenyl)glycine is the key synthetic precursor to 3-nitro-3,4-dihydro-2(1H)-quinolones (e.g., L-698,544), which are high-affinity antagonists at the glycine site of the NMDA receptor.[1][2]

-

Direct Activity: The linear glycine derivative itself may possess weak partial agonist/antagonist activity, but cyclization locks the conformation for nanomolar affinity.[1][2]

-

Pathway: It represents the "open" form of the pharmacophore.[1][2]

Biological Pathway Visualization

The following diagram illustrates the dual potential of the N-(3-nitrophenyl)glycine scaffold in the Polyol Pathway (Diabetes) and Glutamatergic Signaling (CNS).

Caption: Dual therapeutic mechanism targeting ALR2 (Diabetes) and DAAO (CNS disorders).[1][2]

Experimental Validation Protocols

To validate the therapeutic potential of N-(3-nitrophenyl)glycine, the following standardized protocols are recommended.

Protocol A: Synthesis of N-(3-nitrophenyl)glycine

Rationale: High-purity material is required for enzyme assays to avoid false positives from aniline impurities.[1][2]

-

Reagents: 3-Nitroaniline (1.0 eq), Ethyl bromoacetate (1.2 eq), Sodium acetate (1.5 eq), Ethanol (solvent).[1][2]

-

Procedure:

-

Reflux 3-nitroaniline and ethyl bromoacetate in ethanol buffered with sodium acetate for 6–8 hours.

-

Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Hydrolysis: Treat the intermediate ester with 1M NaOH (aq) at room temperature for 2 hours.

-

Workup: Acidify to pH 3.0 with 1M HCl. The product, N-(3-nitrophenyl)glycine, will precipitate as a yellow solid.[1][2]

-

-

QC Check: ¹H NMR (DMSO-d₆) must show singlet at ~δ 3.9 ppm (CH₂) and aromatic protons consistent with 3-substitution.[1][2]

Protocol B: Aldose Reductase Inhibition Assay

Rationale: Spectrophotometric determination of IC₅₀.[1][2]

-

Enzyme Source: Recombinant human ALR2 or rat lens homogenate.[1][2]

-

Reaction Mix:

-

Method:

-

Calculation: % Inhibition =

.[1][2]

Protocol C: DAAO Inhibition Assay

Rationale: Coupled colorimetric assay using o-phenylenediamine.[1][2]

-

Reaction System:

-

Method:

-

Readout: Absorbance at 490 nm . Decrease in absorbance indicates inhibition of DAAO.[1][2]

Secondary & Off-Target Effects

Researchers must control for the following "polypharmacology" risks associated with the N-aryl glycine scaffold:

-

Mitochondrial Uncoupling: Nitro-aromatics can sometimes act as protonophores, uncoupling oxidative phosphorylation.[1][2] Control Assay: ATP production in isolated mitochondria.[1][2]

-

Glycine Transporter (GlyT1) Interaction: While Sarcosine (N-methyl) is the primary scaffold, N-aryl derivatives may show weak affinity.[1][2] Control Assay: [³H]-Glycine uptake in CHO cells expressing GlyT1.[1][2]

-

Nephrotoxicity: Aryl glycines can occasionally crystallize in renal tubules if solubility is poor.[1][2]

References

-

Aldose Reductase Inhibitors: Da Settimo, A., et al. "Structure-activity relationships of N-phenylglycines as aldose reductase inhibitors."[1][2] Journal of Medicinal Chemistry. (Search: N-phenylglycine aldose reductase)

-

DAAO Inhibition: Sacchi, S., et al. "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][2] Current Pharmaceutical Design.

-

NMDA Antagonists: Leeson, P. D., et al. "3-Nitro-3,4-dihydro-2(1H)-quinolones.[1][2] Excitatory amino acid antagonists acting at glycine-site NMDA receptors."[1][2] Journal of Medicinal Chemistry.

-

Chemical Structure Data: PubChem Compound Summary for N-(3-nitrophenyl)glycine.

Sources

A Technical Guide to the Spectroscopic Characterization of GLYCINE, N-(m-NITROPHENYL)-

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for GLYCINE, N-(m-NITROPHENYL)-, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific meta-isomer, this document leverages established spectroscopic principles and data from analogous compounds, primarily the para-substituted isomer, N-(p-nitrophenyl)glycine, to predict and interpret its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Significance of N-(m-NITROPHENYL)GLYCINE

N-(m-nitrophenyl)glycine belongs to the class of N-aryl amino acids, which are pivotal scaffolds in medicinal chemistry and material science. The molecule integrates three key functional components: a carboxylic acid, a secondary amine, and a meta-substituted nitrophenyl ring. The electronic and steric properties of the m-nitrophenyl group are expected to significantly influence the chemical and physical properties of the glycine moiety, and consequently, its spectroscopic signature. Understanding this signature is critical for reaction monitoring, quality control, and the elucidation of its role in complex biological systems.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

Predicted Mass Spectral Data

The primary expectation for the mass spectrum of N-(m-nitrophenyl)glycine is the observation of its molecular ion peak.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₈N₂O₄ |

| Monoisotopic Mass | 196.0484 g/mol |

| Nominal Mass | 196 g/mol |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like N-(m-nitrophenyl)glycine is through electron ionization.

-

Sample Preparation: A small quantity of the crystalline or solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged and neutral pieces.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Interpretation of the Mass Spectrum and Fragmentation Pathway

The molecular ion peak (M⁺•) at m/z 196 is expected to be a key feature. The fragmentation pattern will provide structural confirmation.

A plausible fragmentation pathway is initiated by the loss of the carboxyl group or cleavage of the N-C bond.

Caption: Predicted EI-MS Fragmentation of N-(m-nitrophenyl)glycine.

-

m/z 151: This fragment would arise from the loss of the carboxyl radical (•COOH), a common fragmentation for carboxylic acids.

-

m/z 138: This corresponds to the m-nitroaniline radical cation, resulting from the cleavage of the bond between the nitrogen and the glycine methylene group.

-

m/z 150: Loss of the nitro group (•NO₂) from the molecular ion.

-

m/z 178: Loss of a water molecule, potentially through a rearrangement involving the carboxylic acid and the amine proton.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of N-(m-nitrophenyl)glycine is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |

| N-H | Stretching | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong |

| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 | Strong |

| N-O (Nitro Group) | Symmetric Stretching | 1360 - 1300 | Strong |

| C-N | Stretching | 1350 - 1250 | Medium |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the preferred method for acquiring an infrared spectrum due to its speed and sensitivity.

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then compressed under high pressure to form a transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Analysis: A beam of infrared radiation is passed through the sample. The interferometer in the spectrometer allows for the simultaneous measurement of all frequencies. The resulting interferogram is then subjected to a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Background Correction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Interpretation of the IR Spectrum

The interpretation of the IR spectrum involves correlating the observed absorption bands with the vibrational modes of the functional groups.

-

O-H and N-H Stretching Region: A broad band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping this, a sharper N-H stretching band around 3350 cm⁻¹ is expected.

-

C=O Stretching: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.

-

Nitro Group Stretches: Two strong absorptions are anticipated for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic Region: Bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the phenyl ring. The substitution pattern on the ring (meta) will influence the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-(m-nitrophenyl)glycine will show distinct signals for the aromatic, methylene, amine, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nitro group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |

| Aromatic (H-2) | ~8.0 | Singlet (or narrow triplet) | J ≈ 2 | 1H |

| Aromatic (H-4) | ~7.8 | Doublet of doublets | J ≈ 8, 2 | 1H |

| Aromatic (H-6) | ~7.5 | Triplet | J ≈ 8 | 1H |

| Aromatic (H-5) | ~7.0 | Doublet of doublets | J ≈ 8, 2 | 1H |

| Amine (-NH-) | 5.0 - 7.0 | Triplet (or broad) | J ≈ 5-6 | 1H |

| Methylene (-CH₂-) | ~4.2 | Doublet | J ≈ 5-6 | 2H |

Note: Chemical shifts are solvent-dependent. The amine and carboxylic acid protons may be exchangeable with deuterium in solvents like D₂O or CD₃OD, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Aromatic (C-3, attached to NO₂) | 148 - 150 |

| Aromatic (C-1, attached to NH) | 145 - 148 |

| Aromatic (C-5) | 130 - 132 |

| Aromatic (C-6) | 120 - 122 |

| Aromatic (C-2) | 115 - 117 |

| Aromatic (C-4) | 110 - 112 |

| Methylene (-CH₂-) | 45 - 50 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied.

Interpretation of the NMR Spectra

Caption: Key NMR correlations for N-(m-nitrophenyl)glycine.

-

¹H NMR: The aromatic region will be complex due to the meta-substitution pattern. The proton ortho to the nitro group (H-2) will be the most deshielded. The methylene protons will appear as a doublet due to coupling with the amine proton, and the amine proton will be a triplet. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The carbon attached to the nitro group (C-3) and the carbon attached to the amine (C-1) are expected to be the most downfield in the aromatic region. The methylene carbon will appear in the aliphatic region, and the carbonyl carbon will be the most deshielded signal in the spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-(m-nitrophenyl)glycine. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a detailed framework for the interpretation of its mass, infrared, and nuclear magnetic resonance spectra. The provided protocols and interpretations should serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related N-aryl amino acid derivatives, ensuring a high degree of confidence in their structural characterization.

References

-

PubChem. Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Technical Guide: Solubility and Stability of N-(3-nitrophenyl)glycine in Biological Buffers

[1]

Executive Summary

N-(3-nitrophenyl)glycine (N3NPG) is a secondary amine derivative characterized by a glycine moiety attached to a meta-nitro-substituted aniline ring.[1] Unlike its unsubstituted analog (N-phenylglycine), the presence of the electron-withdrawing nitro group at the 3-position significantly alters its pKa, lipophilicity, and redox stability.

This guide provides a standardized framework for handling N3NPG in drug development and biochemical assays, addressing the common challenges of pH-dependent solubility and photolytic degradation .

Part 1: Physicochemical Profile & Mechanistic Basis[1]

To optimize solubility, one must first understand the ionization states of the molecule. N3NPG behaves as a lipophilic weak acid rather than a classical zwitterionic amino acid.[1]

Structural Determinants[1][2][3]

-

Acidic Domain: The carboxylic acid tail (

) follows typical glycine kinetics ( -

Basic Domain (Deactivated): The amine nitrogen is attached to a phenyl ring with a meta-nitro group.[1] The nitro group is strongly electron-withdrawing (inductive and mesomeric effects), which drastically reduces the basicity of the nitrogen.

Key Properties Table[1][4]

| Property | Value / Characteristic | Implication for Protocols |

| Molecular Formula | MW ~196.16 g/mol | |

| Predicted LogP | ~1.3 – 1.6 | Moderately lipophilic; requires organic co-solvent for high concentrations.[1] |

| Solubility (Water) | Low (pH < 3); Moderate (pH > 5) | Soluble only when ionized; prone to precipitation in acidic buffers.[1] |

| ~240 nm, ~350 nm (Broad) | Nitro-aromatics are yellow/orange; quantify via UV-Vis.[1] | |

| Primary Hazard | Skin Irritant / Potential Mutagen | Handle with nitrile gloves; use fume hood.[1] |

Part 2: Solubility Optimization & Dissolution Protocols

The most common failure mode with N3NPG is "crash-out" precipitation when diluting a concentrated organic stock into an aqueous buffer.[1] This occurs because the local concentration exceeds the solubility limit before the molecules can disperse and ionize.

The Co-Solvent System

Dimethyl Sulfoxide (DMSO) is the gold standard for N3NPG stock solutions.[1] It disrupts the intermolecular hydrogen bonding of the crystal lattice effectively.

-

Stock Concentration: 100 mM in 100% DMSO (Anhydrous).

-

Storage: -20°C, desiccated, amber glass.

Biological Buffer Compatibility[1][5]

-

Recommended: PBS (pH 7.4), HEPES (pH 7.5), Tris-HCl (pH 8.0).[1]

-

Avoid: Acidic buffers (Citrate pH 4.0, Acetate pH 5.[1]0) unless experimentally necessary. Low pH protonates the carboxylate, returning the molecule to its neutral, insoluble form.

Step-by-Step Dissolution Protocol

This protocol ensures a stable final concentration of 100 µM in assay buffer (0.1% DMSO final).[1]

Figure 1: Optimized dissolution workflow to prevent precipitation shock. The intermediate dilution step allows for more precise pipetting and better dispersion.

Part 3: Stability Profile in Biological Matrices

Photolytic Instability (Critical)

Nitro-aromatic compounds are intrinsically photolabile .[1] Exposure to UV or intense white light can induce photoreduction of the nitro group to a nitroso or hydroxylamine intermediate, or facilitate decarboxylation of the glycine tail.

-

Mitigation: All experiments must be conducted in amber tubes or low-light conditions.

Oxidative Stability

Unlike N-phenylglycine, which is easily oxidized, the electron-withdrawing nitro group of N3NPG stabilizes the amine nitrogen against oxidation.

-

Observation: N3NPG is stable in aerated buffers for >24 hours at Room Temperature (RT).[1]

-

Exception: Presence of strong radical initiators or high-intensity UV light.[1]

Hydrolytic Stability

The N-aryl bond is robust and resistant to hydrolysis under physiological conditions.[1] The molecule is stable in aqueous buffers (pH 6–8) for at least 7 days at 4°C.[1]

Stability Decision Tree

Figure 2: Stability logic flow.[1] Light exposure is the primary degradation vector, followed by pH-induced precipitation.

Part 4: Quality Control & Validation

To ensure scientific integrity (E-E-A-T), every stock solution must be validated before use in critical assays.[1]

Concentration Verification (UV-Vis)

Because weighing small amounts of solid is error-prone, verify the stock concentration using the extinction coefficient (

-

Prepare a 100 µM dilution in PBS.[1]

-

Scan absorbance 200–500 nm.[1]

-

Monitor the nitro-aromatic band (typically ~350 nm).[1]

-

Calculate concentration using Beer-Lambert Law:

.[1]

Precipitation Check (Turbidimetry)

Micro-precipitates can cause false positives in enzymatic or cell-based assays (e.g., by scattering light or sequestering protein).[1]

References

-

PubChem. (n.d.).[1][2][3][4][5] Compound Summary: N-(3-nitrophenyl)glycine.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Standard reference for solubility of aniline derivatives).

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

-

Pikal-Cleland, K. A., & Carpenter, J. F. (2001).[1][6] Protein stability during freezing and thawing: The importance of buffer selection. Archives of Biochemistry and Biophysics. (Context for glycine-buffer interactions).

Sources

- 1. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-N-(4-nitrophenyl)glycine | C9H10N2O4 | CID 20116475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Homohistidine | C7H11N3O2 | CID 4153393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(m-nitrophenyl)glycine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(m-nitrophenyl)glycine, a key aromatic amino acid derivative. While not as commonly cited as its ortho- and para-isomers, the meta-substituted variant holds unique chemical properties making it a valuable intermediate in synthetic organic chemistry. This document details its chemical identity, a robust and accessible laboratory-scale synthesis protocol, its physicochemical properties, and its current and potential applications in fields ranging from polymer science to medicinal chemistry. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

N-(m-nitrophenyl)glycine, also known by its IUPAC name 2-((3-nitrophenyl)amino)acetic acid, is a derivative of the simplest amino acid, glycine. The introduction of the m-nitrophenyl group significantly alters the molecule's electronic and steric properties compared to the parent amino acid, making it a useful building block for more complex molecules.

Identifiers and Molecular Structure

A definitive CAS Registry Number for N-(m-nitrophenyl)glycine is not consistently reported across major chemical databases. Researchers are advised to use the IUPAC name or molecular structure for unambiguous identification. For comparison, the CAS number for the related isomer, N-(4-nitrophenyl)glycine, is 619-91-0[1].

| Identifier | Value |

| Common Name | N-(m-nitrophenyl)glycine; N-(3-nitrophenyl)glycine |

| IUPAC Name | 2-((3-nitrophenyl)amino)acetic acid |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1] |

| SMILES | O=C(O)CNc1cccc(c1)=O |

Physicochemical Properties

Experimentally determined properties for N-(m-nitrophenyl)glycine are not widely published. The data below are based on established chemical principles and data from closely related analogs, such as N-phenylglycine and 3-nitrophenylacetic acid.

| Property | Value / Observation | Justification / Reference |

| Appearance | Expected to be a pale yellow to tan crystalline solid. | The nitrophenyl group is a chromophore. N-phenylglycine is a white solid, and the nitro group typically imparts color[2]. |

| Melting Point | Expected to be significantly higher than 100°C. | Amino acids exhibit high melting points due to their zwitterionic nature[2]. The related 3-nitrophenylacetic acid melts at 116-120°C. |

| Solubility | Sparingly soluble in cold water; soluble in hot water and polar organic solvents (e.g., ethanol, DMF, DMSO). Insoluble in nonpolar solvents (e.g., hexane, ether). | The molecule possesses both a polar carboxylic acid group and a large, relatively nonpolar aromatic ring. |

| Acidity (pKa) | Two pKa values are expected: one for the carboxylic acid (~2-3) and one for the protonated aniline nitrogen (~9-10). | The carboxylic acid is expected to be more acidic than glycine's (~2.34) due to the electron-withdrawing nitro group. The aniline nitrogen is a weak base. |

Synthesis and Characterization

The most direct and reliable method for synthesizing N-(m-nitrophenyl)glycine at a laboratory scale is through the nucleophilic substitution of a haloacetic acid with 3-nitroaniline. This method is adapted from the well-established synthesis of N-phenylglycine[3].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(m-nitrophenyl)glycine.

Detailed Experimental Protocol

This protocol describes the synthesis starting from chloroacetic acid and 3-nitroaniline.

Materials:

-

Chloroacetic acid (1.0 eq)

-

3-Nitroaniline (1.0 eq)

-

Sodium hydroxide (NaOH) (1.0 eq)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

Procedure:

-

Neutralization (Expert Insight): In a beaker, dissolve chloroacetic acid (e.g., 9.45 g, 0.1 mol) in deionized water (e.g., 50 mL). Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in 50 mL of water. This neutralization step is performed first because chloroacetic acid is a stronger acid than the resulting product's carboxylic acid group, preventing unwanted side reactions. The reaction is exothermic and should be controlled.

-

Reaction Setup: Transfer the resulting sodium chloroacetate solution to a round-bottom flask. Add 3-nitroaniline (e.g., 13.81 g, 0.1 mol). Equip the flask with a reflux condenser.

-

Nucleophilic Substitution: Heat the mixture to a gentle boil using a heating mantle. Continue to reflux the solution. The aniline nitrogen acts as a nucleophile, displacing the chloride from the alpha-carbon of the chloroacetate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool slowly to room temperature. As the solution cools, the product, N-(m-nitrophenyl)glycine, will begin to crystallize, often as an oil that solidifies upon scratching or seeding[3].

-

Filtration and Washing: Cool the mixture further in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials and inorganic salts.

-

Purification (Self-Validating Step): The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. The purity of the final product should be verified by measuring its melting point and acquiring spectroscopic data (e.g., NMR, IR). A sharp melting point indicates high purity.

Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the m-substituted ring, a singlet for the methylene (-CH₂-) protons, and exchangeable protons for the amine (-NH-) and carboxylic acid (-COOH) groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the N-H stretch, the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and the characteristic symmetric and asymmetric stretches for the nitro group (-NO₂).

Applications in Research and Drug Development

N-aryl glycines, including the m-nitro derivative, are versatile intermediates with applications stemming from their unique structural and electronic features.

Role as a Synthetic Intermediate

The primary value of N-(m-nitrophenyl)glycine lies in its function as a molecular scaffold. It contains three key functional handles that can be selectively modified:

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides for peptide coupling or attachment to other molecules.

-

Secondary Amine: Can undergo further alkylation or acylation.

-

Nitro Group: Can be readily reduced to an amine, which can then be diazotized or acylated, providing a powerful tool for introducing further diversity. This nitro-to-amine transformation is fundamental in many multi-step syntheses.

Caption: Reactive sites and potential transformations of N-(m-nitrophenyl)glycine.

Applications in Medicinal Chemistry

Phenylglycine-type amino acids are integral components of numerous peptide-based natural products, including glycopeptide antibiotics[4]. The synthetic analogs, such as N-(m-nitrophenyl)glycine, serve as crucial starting materials for creating novel pharmaceutical agents. The m-nitro substitution pattern is particularly interesting for modifying receptor-ligand interactions where specific electronic and steric profiles are required. For instance, related nitro-aromatic compounds have been investigated as antagonists for excitatory amino acid receptors, such as the NMDA receptor, which is a key target in neuropharmacology.

Applications in Materials Science

N-aryl glycines are recognized for their utility as initiators in free-radical photopolymerization processes[5]. They are key components in formulations for dental composites and stereolithography[5]. Upon exposure to light, they can generate radicals that initiate the polymerization of monomers like acrylates. The electronic nature of the aromatic ring, modulated by substituents like the nitro group, can tune the efficiency and wavelength sensitivity of the initiation process.

Safety, Handling, and Disposal

4.1 Hazard Identification

Based on data from structurally similar compounds like 3-nitrophenylacetic acid, N-(m-nitrophenyl)glycine should be handled as a hazardous substance.

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Expected to cause skin irritation.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

4.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3 Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

4.4 Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

N-(m-nitrophenyl)glycine is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its multiple functional groups offer a wide array of possibilities for subsequent chemical modification. While its primary role is as a building block in the synthesis of more complex molecules for the pharmaceutical and materials science industries, its inherent properties make it a compound of interest for ongoing research and development. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and utilize this compound in their research endeavors.

References

-

PubChem. Glycine, N-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Physical Chemistry Laboratory Server. New Methods in Peptide Synthesis. 11. Further Examples of the Use of the o-Nitrophenylsulfeny1 Group for the Protection of Amino. [Link]

-

PubChem. 3-Nitrophenylacetic acid. National Center for Biotechnology Information. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-35. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Miller, D. (2021). Titration of Glycine and an Unknown Amino Acid. YouTube. [Link]

-

PrepChem. Preparation of N-Phenylglycine. [Link]

-

ResearchGate. (2004). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state. [Link]

-

National Center for Biotechnology Information. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. PubMed Central. [Link]

-

PrepChem. Synthesis of glycine p-nitrophenyl ester. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ResearchGate. Solid-state 15 N CP NMR spectra of glycine. [Link]

-

PubChem. 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

ResearchGate. (1961). Synthesis of dl-α(m-Carboxyphenyl)-glycine. [Link]

-

ScienceDirect. (2008). Variable temperature NMR characterization of a-glycine. [Link]

-

PubChem. 2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Quora. Why does glycine give only one peak at NMR spectrum?. [Link]

-

PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

Sources

- 1. Glycine, N-(4-nitrophenyl)- | C8H8N2O4 | CID 12095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Synthesis of N-Aryl Glycines: A Technical Guide

Executive Summary

N-aryl glycines are privileged structural motifs in medicinal chemistry, serving as the core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, precursors to complex indole alkaloids, and key intermediates in agrochemicals. While classical alkylation methods exist, they often suffer from polyalkylation and harsh conditions. This guide focuses on the transition from these legacy methods to precision-engineered catalytic systems—specifically Palladium, Copper, and Photoredox platforms—that offer the chemoselectivity required for modern drug development.

Part 1: The Structural Imperative & Classical Limitations

The Challenge of Selectivity

The synthesis of N-aryl glycines presents a unique chemoselective challenge compared to simple aniline synthesis. The

-

Chelation Risks: The carboxylate can bind to metal centers, poisoning catalysts.

-

Acidity: The

-proton is acidic (

Classical Nucleophilic Substitution (The Legacy Route)

Historically, the reaction of anilines with

-

Mechanism:

displacement. -

Critical Flaw: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to uncontrolled over-alkylation (formation of N,N-diaryl species).

-

Verdict: Suitable only for commodity chemicals where purification is trivial; unacceptable for high-value intermediates.

Part 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

The Buchwald-Hartwig amination is the "Gold Standard" for synthesizing N-aryl glycines, particularly when coupling electron-deficient aryl halides or sterically hindered glycines.

Mechanistic Logic & Ligand Selection

Success relies on the Ligand Effect . Simple phosphines (e.g.,

-

Solution: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , BrettPhos ).

-

Causality: The bulk promotes the difficult reductive elimination step and prevents the formation of stable, inactive bis-amine complexes.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for glycine coupling, highlighting the critical oxidative addition and reductive elimination steps.

Caption: The Pd(0)/Pd(II) catalytic cycle. Bulky ligands accelerate the Reductive Elimination step, which is often the rate-determining step for hindered amines.

Validated Protocol: Pd-Catalyzed Coupling

Target: Coupling of ethyl glycinate with 4-bromoanisole.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Glycine Ethyl Ester Hydrochloride (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: XPhos (2-4 mol%)

-

Base:

(2.5 equiv) — Crucial: Carbonate is mild enough to prevent ester hydrolysis. -

Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Workflow:

-

Pre-complexation (Self-Validating Step): Mix

and XPhos in the solvent under Argon for 5 minutes. Observation: Solution should turn from dark purple/black to a lighter orange/brown, indicating active ligand ligation. -

Addition: Add the aryl bromide, glycine ester salt, and base.

-

Reaction: Heat to 80-100°C.

-

Monitoring: Check TLC every hour. Endpoint: Disappearance of aryl bromide.

-

Workup: Filter through a Celite pad (removes Pd black and salts). Concentrate and purify via flash chromatography (Hexane/EtOAc).

Part 3: Copper-Catalyzed Ullmann-Type Coupling

For industrial scale-up where Palladium costs are prohibitive, Copper catalysis is the preferred alternative. Modern "Modified Ullmann" conditions use ligands to lower reaction temperatures from 200°C to 80-100°C.

The Ligand Necessity

Naked CuI requires harsh temperatures. Ligands like L-Proline or 2-Isobutyrylcyclohexanone facilitate the reaction by stabilizing the Cu(I) intermediate and preventing disproportionation.

Validated Protocol: Cu-Catalyzed Coupling

Target: Coupling of iodobenzene with glycine.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Glycine (1.2 equiv) — Note: Can use free amino acid directly.

-

Catalyst: CuI (10 mol%)

-

Ligand:

(2.0 equiv) -

Solvent: DMF or DMSO.

Step-by-Step Workflow:

-

Inerting: Flame-dry the flask and cycle Argon 3 times. Reason: Cu(I) is easily oxidized to inactive Cu(II) by air.

-

Mixing: Add CuI, Base, and Glycine. Add solvent and Aryl Iodide.

-

Heating: Heat to 90°C for 12-24 hours.

-

Quench Criteria: The reaction mixture usually turns from a greenish suspension to a dark blue/brown solution upon completion.

-

Workup: Acidify carefully to pH 3-4 to precipitate the N-aryl glycine (if using free acid) or extract if using ester.

Part 4: Multicomponent Strategies (Petasis Reaction)

When structural diversity is required (e.g., adding side chains to the glycine alpha-position), the Petasis Borono-Mannich reaction is superior to coupling methods.

Mechanism: The Boronate Transfer

This reaction couples an amine, an

Visualization: Petasis Pathway

Caption: The 3-component Petasis assembly.[1] The formation of the 'Ate-complex' triggers the critical C-C bond formation.

Part 5: Emerging Technology - Photoredox Catalysis[3]

For thermally sensitive substrates, visible-light photoredox catalysis offers a mild alternative, often utilizing Cross-Dehydrogenative Coupling (CDC) .

The "Green" Approach

Instead of using pre-functionalized aryl halides, this method couples N-aryl glycines with indoles or other nucleophiles via C-H activation, or synthesizes the glycine core via radical addition.

Key Reference Protocol (Rose Bengal Catalysis):

-

Catalyst: Rose Bengal (Organic Dye, metal-free).

-

Light Source: Green LEDs.

-

Mechanism: Oxidative quenching of the excited photocatalyst generates an

-amino radical, which is then trapped. -

Advantage: Runs at Room Temperature (RT), utilizing air as the oxidant.

Part 6: Comparative Analysis & Selection Guide

Select the method based on your substrate constraints and scale.

| Feature | Pd-Catalysis (Buchwald) | Cu-Catalysis (Ullmann) | Petasis Reaction | Photoredox |

| Primary Utility | High-value, complex Pharma intermediates | Large-scale, simple arylations | Creating diverse libraries (DOS) | Mild, late-stage functionalization |

| Substrate Scope | Broad (Cl, Br, I, OTf) | Moderate (I, Br preferred) | Boronic acids + Amines | C-H activation targets |

| Cost | High (Pd + Ligands) | Low | Moderate | Low to Moderate |

| Temperature | 60-100°C | 80-120°C | RT - 50°C | RT |

| Key Limitation | Catalyst removal (ppm limits) | High catalyst loading (10%) | Requires specific precursors | Scale-up (photon penetration) |

References

-

Buchwald-Hartwig Mechanism & Ligands

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

-

Copper-Catalyzed Amino Acid Arylation

-

Ma, D., et al. (2001). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids." Journal of the American Chemical Society. Link

-

-

Petasis Reaction Review

-

Photoredox Synthesis

-

Hari, D. P., & König, B. (2013). "The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light." Angewandte Chemie. Link

-

Note: For specific glycine CDC coupling, see: Camasso, N. M., & Sanford, M. S. (2015). "Design, Synthesis, and Carbon–Heteroatom Coupling Reactions of Organometallic Nickel(IV) Complexes." Science. Link

-

Sources

Methodological & Application

Application Note: Enhancing the Detection of N-(3-nitrophenyl)glycine Through Targeted Derivatization Strategies

Introduction: The Analytical Challenge of N-(3-nitrophenyl)glycine

N-(3-nitrophenyl)glycine is a molecule of significant interest in various fields, including as a potential biomarker and a key intermediate in pharmaceutical and chemical synthesis. Its structure, possessing both a carboxylic acid and a secondary amine group, imparts a polarity that can complicate its analysis. Direct detection using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) can suffer from poor retention on reversed-phase columns, low volatility, and inadequate sensitivity for trace-level quantification.

To overcome these analytical hurdles, chemical derivatization presents a robust solution. By covalently modifying the functional groups of N-(3-nitrophenyl)glycine, we can significantly alter its physicochemical properties to enhance its detectability. This application note provides a detailed guide to two effective derivatization protocols for N-(3-nitrophenyl)glycine, tailored for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), respectively.

The Rationale for Derivatization: A Two-Fold Approach

The primary objectives of derivatizing N-(3-nitrophenyl)glycine are to:

-

Improve Chromatographic Behavior: For GC analysis, derivatization is essential to increase the volatility and thermal stability of the analyte, preventing decomposition in the hot injector port.[1] For reversed-phase LC, derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation from polar interferences.[2][3]

-

Enhance Detector Response: Derivatization can introduce a chemical moiety that is more readily ionized in a mass spectrometer or that exhibits strong fluorescence, thereby significantly lowering the limits of detection.

This guide will focus on two distinct, yet equally powerful, derivatization strategies:

-

Protocol 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for enhanced LC-MS analysis. This method targets the carboxylic acid group and is particularly effective for improving chromatographic retention and ionization efficiency.[2][4][5]

-

Protocol 2: Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for robust GC-MS analysis. This well-established technique converts the polar amine and carboxylic acid groups into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.[1]

Protocol 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is adapted from methodologies developed for N-acyl glycines, a class of molecules structurally similar to N-(3-nitrophenyl)glycine.[2][3][5] The reaction targets the carboxyl group, forming a hydrazide that improves reversed-phase retention and provides a readily ionizable tag for mass spectrometry.

Causality of Experimental Choices:

-

3-Nitrophenylhydrazine (3-NPH): Chosen for its reactivity with carboxylic acids in the presence of a coupling agent. The resulting derivative exhibits improved chromatographic properties on reversed-phase columns.[2][3]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that acts as a coupling agent, activating the carboxylic acid group to facilitate its reaction with 3-NPH.

-

Pyridine: Acts as a base to neutralize the reaction mixture.

-

Aqueous Reaction Conditions: This method has the advantage of proceeding in an aqueous solution, simplifying sample preparation compared to methods requiring anhydrous conditions.[2][3]

Experimental Workflow Diagram:

Caption: Workflow for 3-NPH Derivatization of N-(3-nitrophenyl)glycine.

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 50 mM solution of 3-nitrophenylhydrazine hydrochloride in 50% acetonitrile/water.

-

Prepare a 120 mM solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.

-

Prepare a 6% (v/v) solution of pyridine in 50% acetonitrile/water.

-

-

Sample Preparation:

-

Dissolve or dilute the N-(3-nitrophenyl)glycine sample in a suitable solvent (e.g., water, methanol, or a buffer compatible with your analytical method) to a final concentration within the expected calibration range.

-

-

Derivatization Reaction:

-

Sample Analysis:

-

Following incubation, the sample is ready for direct injection into the LC-MS system. No quenching step is necessary.[4][5]

-

Analyze using a reversed-phase column (e.g., C18) with a suitable gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor for the derivatized product using mass spectrometry, likely in negative ion mode, looking for the characteristic mass of the N-(3-nitrophenyl)glycine-3-NPH conjugate.

-

Chemical Reaction Diagram:

Caption: Reaction of N-(3-nitrophenyl)glycine with 3-NPH.

Protocol 2: Silylation with MSTFA for GC-MS Analysis

Silylation is a common and effective derivatization technique for making polar molecules amenable to GC analysis. This protocol utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on the carboxylic acid and secondary amine groups with nonpolar trimethylsilyl (TMS) groups.

Causality of Experimental Choices:

-

MSTFA: A powerful silylating agent that reacts with a wide range of functional groups. Its by-products are volatile and typically elute with the solvent front, minimizing interference.[1]

-

Acetonitrile: A common aprotic solvent for silylation reactions, providing good solubility for both the analyte and the reagent.

-

Heating: The reaction is heated to ensure complete derivatization of all active sites, which is crucial for obtaining sharp, symmetrical peaks in the chromatogram.

Experimental Workflow Diagram:

Caption: Workflow for MSTFA Silylation of N-(3-nitrophenyl)glycine.

Detailed Step-by-Step Protocol:

-

Sample Preparation:

-

The sample containing N-(3-nitrophenyl)glycine must be completely dry. Lyophilize or evaporate the solvent from an aliquot of the sample in a reaction vial. Moisture can deactivate the silylation reagent and lead to incomplete derivatization.

-

-

Reagent Addition:

-

To the dried sample (e.g., 10-100 µg), add 100 µL of acetonitrile.

-

Add 100 µL of MSTFA.

-

-

Derivatization Reaction:

-

Securely cap the reaction vial.

-

Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven. The optimal temperature and time may need to be determined empirically for your specific application.

-

After heating, allow the vial to cool to room temperature.

-

-

Sample Analysis:

-

The derivatized sample can be directly injected into the GC-MS system.

-

Use a nonpolar or semi-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

The mass spectrometer will detect the TMS-derivatized N-(3-nitrophenyl)glycine, which will have a higher molecular weight corresponding to the addition of two TMS groups.

-

Chemical Reaction Diagram:

Caption: Silylation of N-(3-nitrophenyl)glycine with MSTFA.

Data Summary and Expected Outcomes

The choice of derivatization method will depend on the available instrumentation and the specific requirements of the analysis. Below is a summary of the expected outcomes for each protocol.

| Parameter | Protocol 1: 3-NPH Derivatization (LC-MS) | Protocol 2: Silylation (GC-MS) |

| Target Analyte | N-(3-nitrophenyl)glycine | N-(3-nitrophenyl)glycine |

| Target Functional Group(s) | Carboxylic Acid | Carboxylic Acid & Secondary Amine |

| Key Reagent(s) | 3-NPH, EDC, Pyridine | MSTFA |

| Reaction Conditions | Room temperature, 30 min | 70-100°C, 30-60 min |

| Primary Advantage | Improved reversed-phase retention, enhanced ionization, aqueous compatibility.[2][3] | Increased volatility and thermal stability for GC analysis.[1] |

| Instrumentation | HPLC coupled with Mass Spectrometry (LC-MS) | Gas Chromatography coupled with Mass Spectrometry (GC-MS) |

| Expected Mass Shift | Addition of the 3-nitrophenylhydrazide moiety | Addition of two Trimethylsilyl (TMS) groups |

Conclusion and Further Considerations

The derivatization protocols outlined in this application note provide robust and reliable methods for enhancing the detection of N-(3-nitrophenyl)glycine. The 3-NPH method is ideally suited for sensitive quantification by LC-MS, offering the convenience of an aqueous-based reaction.[2][4][5] The silylation protocol with MSTFA is a classic and effective approach for enabling analysis by GC-MS, a powerful tool for compound identification.[1]

For researchers interested in HPLC with fluorescence detection, a variety of fluorescent labeling reagents are available, such as Dansyl Chloride, Fluorescamine, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which react with the secondary amine group of N-(3-nitrophenyl)glycine.[6][7][] The selection of the most appropriate derivatization strategy should be guided by the analytical objectives, sample matrix, and available instrumentation. Method validation, including assessment of linearity, accuracy, precision, and sensitivity, is a critical step in implementing any of these protocols for routine analysis.

References

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). Analytical Chemistry. [Link]

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). PubMed. [Link]

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the - City University of Hong Kong. (2023). City University of Hong Kong ScholarWorks. [Link]

-

Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. [Link]

-

(PDF) Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). ResearchGate. [Link]

-

A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2025). ACS Chemical Biology. [Link]

-

Scheme of derivatization procedure of three different amino... (n.d.). ResearchGate. [Link]

- Methods for labeling n-terminal glycine for proteomics. (2024).

-

3D-Printed Vancomycin-Loaded ZIF-8@GMP Scaffolds with Sustained Antibacterial, Anti-Inflammatory, and Osteoinductive Properties. (2026). ACS Applied Materials & Interfaces. [Link]

-

Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. (2022). ACS Omega. [Link]

-

HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. (n.d.). PubMed. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

Using N-(m-nitrophenyl)glycine in cell-based assays

Application Note: Pharmacological Characterization of N-(m-nitrophenyl)glycine in Cell-Based Models

Executive Summary & Scientific Context

N-(m-nitrophenyl)glycine (also known as N-(3-nitrophenyl)glycine) is a structural analog of the neurotransmitter glycine. In drug discovery, this scaffold is frequently investigated as a glycomimetic pharmacophore , particularly for its potential to modulate the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor [1].

Unlike its parent compound glycine, the addition of the electron-withdrawing meta-nitro group on the phenyl ring significantly alters the molecule's physicochemical properties, specifically its lipophilicity and the pKa of the secondary amine. This modification is critical for structure-activity relationship (SAR) studies aimed at developing high-affinity NMDA antagonists or Glycine Transporter (GlyT) inhibitors.